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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxy-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7; Molecular Formula: CoH1002; Molecular
Weight: 150.17 g/mol ). As a substituted aromatic aldehyde, this compound possesses distinct
spectral features that are critical for its unambiguous identification, purity assessment, and
quality control in research and drug development. Recognizing the scarcity of publicly available
experimental spectra for this specific molecule, this guide leverages predictive methodologies
and established spectroscopic principles, grounded in data from analogous compounds, to
present a robust analytical framework. We will delve into the interpretation of Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data,
explaining the causal relationships between molecular structure and spectral output. This
document is intended for researchers, scientists, and professionals who require a deep,
practical understanding of spectroscopic characterization techniques.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the molecule's
structure. 2-Methoxy-4-methylbenzaldehyde features a benzene ring substituted with an
aldehyde (-CHO), a methoxy (-OCHs), and a methyl (-CHs) group. The relative positions of
these groups (1-aldehyde, 2-methoxy, 4-methyl) create a specific pattern of electronic effects
that governs the molecule's spectroscopic behavior.
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The aldehyde group is strongly electron-withdrawing, while the methoxy group is electron-
donating through resonance and withdrawing through induction. The methyl group is weakly
electron-donating. These competing effects result in a unique electronic environment for each
proton and carbon atom, which can be precisely mapped using NMR spectroscopy.

Caption: Molecular structure with atom numbering for NMR assignments.

Our analytical workflow integrates data from multiple techniques to build a self-validating
structural confirmation, as illustrated below.
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Figure 2: Integrated Spectroscopic Analysis Workflow
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Caption: Workflow for combining spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a
molecule. Due to the absence of a publicly available experimental spectrum, the following data
is predicted based on established substituent effect models. These predictions provide a
reliable reference for what a researcher should expect to observe.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b112801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

'H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift Lo . . Rationale for
Multiplicity Integration Assignment . .
(0, ppm) Chemical Shift
The aldehyde
proton is
highly

deshielded by
the anisotropic
effect of the
carbonyl C=0
bond and the
electron-

~10.35 Singlet (s) 1H H? (-CHO)

withdrawing
nature of the
oxygen atom.

Positioned ortho
to the strongly
electron-
withdrawing
~7.65 Doublet (d) 1H He aldehyde group,
this proton
experiences
significant

deshielding.

Located ortho to
the electron-
donating methyl
~6.80 Doublet (d) 1H b group and meta
to the aldehyde,
it is moderately
shielded

compared to H°.

~6.75 Singlet (s) 1H H3 Positioned ortho
to the electron-
donating

methoxy group
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale for
Chemical Shift

and meta to the
aldehyde,
resulting in
significant

shielding.

~3.90

Singlet (s)

3H

H8 (-OCHs)

Protons on a
carbon attached
to an
electronegative
oxygen atom
typically appear
in this region.
The singlet
multiplicity
indicates no

adjacent protons.

| ~2.40 | Singlet (s) | 3H | H® (-CH3) | The protons of the methyl group attached to the aromatic
ring are in a typical chemical shift range for this environment. |

13C NMR Spectroscopy Analysis

The 13C NMR spectrum reveals the number of unique carbon environments within the

molecule.

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Rationale for Chemical

Chemical Shift (6, ppm Assignment
(3, ppm) g Shift

The carbonyl carbon of an
aromatic aldehyde is
~191.0 C’7 (C=0) characteristically found in
the highly deshielded
region of the spectrum.

An aromatic carbon directly

attached to the electronegative
~162.0 C2 (C-OCHs)

oxygen of the methoxy group

is significantly deshielded.

The attachment of the methyl
~145.0 C#% (C-CHs) group influences the chemical
shift of this aromatic carbon.

This carbon is adjacent to the
135.0 - electron-withdrawing aldehyde
' group, leading to a downfield

shift.

The ipso-carbon attached to
~125.0 Ct (C-CHO)
the aldehyde group.

~122.0 (OF Aromatic C-H carbon.

This carbon is ortho to the
electron-donating methoxy

~108.0 cs group and experiences
significant shielding, shifting it
upfield.

The carbon of the methoxy
group is shielded by the

~56.0 C8 (-OCH5) attached oxygen and appears
in the typical range for sp?

carbons bonded to oxygen.
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| ~22.0 | C° (-CHs) | The aliphatic carbon of the methyl group appears in the highly shielded
(upfield) region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2-Methoxy-4-methylbenzaldehyde.

o Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Use a 2400 MHz NMR spectrometer.
o Insert the sample and lock the spectrometer on the deuterium signal of the CDCls.

o Perform shimming to optimize the magnetic field homogeneity until the TMS peak is sharp
and symmetrical.

o Data Acquisition:

o H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds (to
ensure full relaxation of all protons for accurate integration), and co-add 16-32 scans.

o 13C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation
delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required
due to the low natural abundance of 3C and its longer relaxation times.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum and perform baseline correction.
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o Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 3C
spectrum using the central peak of the CDCIs triplet at 77.16 ppm.

o Integrate the peaks in the *H spectrum and measure the chemical shifts and coupling
constants.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a
molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations (stretching, bending).

Table 3: Expected Key IR Absorption Bands

Wavenumber ) ) . Functional Group
Intensity Vibrational Mode .
(cm™?) Assignment
. C-H Stretch (Fermi
~2820 & ~2720 Medium, Sharp Aldehyde (-CHO)
Doublet)
Aromatic Aldehyde (-
~1690 Strong, Sharp C=0 Stretch
CHO)
~1600 & ~1480 Medium-Strong C=C Stretch Aromatic Ring
Asymmetric C-O-C
~1250 Strong Aryl Ether (-OCHs)
Stretch
Symmetric C-O-C
~1020 Strong Aryl Ether (-OCHs)
Stretch
3000-3100 Medium C-H Stretch Aromatic C-H

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H (-CHs, -OCH3) |

Interpretation: The most diagnostic peak in the IR spectrum is the strong C=0 stretch of the
aldehyde group around 1690 cm~1. Its position indicates conjugation with the aromatic ring.
The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet
(two weak-to-medium peaks) for the aldehydic C-H stretch near 2820 and 2720 cm~1. The
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strong absorptions around 1250 and 1020 cm~* are indicative of the aryl ether C-O stretching
vibrations, confirming the methoxy group.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

¢ Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are purged and
stable.

e Background Spectrum: Clean the ATR crystal (typically diamond) with isopropanol. Record a
background spectrum to subtract atmospheric and crystal absorbances.

o Sample Analysis: Place a small amount of the solid 2-Methoxy-4-methylbenzaldehyde
sample onto the crystal. Apply pressure using the anvil to ensure good contact.

¢ Acquisition: Co-add 16-32 scans at a resolution of 4 cm~1* over the range of 4000-400 cm~1.
The resulting spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural
information from its fragmentation pattern upon ionization.

Table 4: Expected Mass Spectrometry Data (Electron lonization, EI)
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m/z (mass-to-
charge)

150

Relative Intensity

High

Assignment

[M]*

Interpretation

Molecular lon:
Confirms the
molecular weight
of the compound.

[1]

149

High

[M-H]*

Loss of the weakly
bound aldehydic
hydrogen radical. This
is a characteristic
fragmentation for
aldehydes.[1]

121

Medium

[M-CHO]* or [M-H-
COl*

Loss of the formyl
radical (-CHO) or
sequential loss of H
and carbon monoxide
(CO). This results in a
stable substituted
benzyl or phenyl
cation.

91

Medium

[C7H7]*

Likely a tropylium ion,
a common
rearrangement
fragment in

substituted toluenes.

| 77 | Medium | [CeHs]* | Phenyl cation, resulting from further fragmentation. |

Fragmentation Analysis: Upon electron ionization (70 eV), 2-Methoxy-4-methylbenzaldehyde

will form a molecular ion ([M]*) at m/z 150. The most prominent initial fragmentation is the loss

of a hydrogen radical from the aldehyde group to form the highly stable [M-H]* acylium ion at

m/z 149.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would

yield a fragment at m/z 121. This m/z 121 fragment can also be formed by the direct loss of the
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formyl radical (*CHO) from the molecular ion. Further fragmentation of the aromatic ring system
leads to smaller, common aromatic fragments. This pattern is highly characteristic of aromatic
aldehydes.[2][3]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile
solvent like dichloromethane or ethyl acetate.

e GC Separation:

o Inject 1 pL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-
5ms).

o Use a temperature program (e.g., start at 80°C, ramp at 10°C/min to 250°C) to ensure
volatilization and separation from any impurities.

e MS Analysis:
o The column eluent is directed into the mass spectrometer's ion source.
o Set the ionization mode to Electron lonization (El) at 70 eV.

o Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

Conclusion

The structural identity of 2-Methoxy-4-methylbenzaldehyde is definitively established through
a multi-technique spectroscopic approach. Predicted *H and 3C NMR data map the complete
carbon-hydrogen framework, with key chemical shifts reflecting the distinct electronic
environments created by the aldehyde, methoxy, and methyl substituents. Infrared
spectroscopy confirms the presence of the critical functional groups, most notably the
conjugated aldehyde C=0 and C-H bonds and the aryl ether C-O linkage. Finally, mass
spectrometry validates the molecular weight at 150 amu and reveals a characteristic
fragmentation pattern, including the [M-H]* ion, that is a hallmark of aromatic aldehydes.
Together, these spectroscopic signatures provide a unique fingerprint for 2-Methoxy-4-
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methylbenzaldehyde, forming a self-validating system for its characterization in any research
or development context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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